EZH2 Protein Degradation vs. Inhibition Only
In Cal-27 head and neck cancer cells, both GNA002 and the SAM-competitive inhibitor GSK126 reduced H3K27Me3 levels after 48 hours of treatment. However, only GNA002 induced a significant, dose-dependent reduction in total EZH2 protein abundance; GSK126 had no detectable effect on EZH2 protein levels [1]. This differential activity demonstrates that GNA002 functions as a bona fide degrader, whereas GSK126 acts solely as an enzymatic inhibitor.
| Evidence Dimension | EZH2 protein abundance (relative to control) |
|---|---|
| Target Compound Data | Dose-dependent reduction in EZH2 protein levels (2-4 μM, 48h) |
| Comparator Or Baseline | GSK126: No reduction in EZH2 protein abundance at comparable concentrations (2-4 μM, 48h) |
| Quantified Difference | GNA002 reduces EZH2 protein; GSK126 does not |
| Conditions | Cal-27 head and neck cancer cells, 48-hour treatment, immunoblotting |
Why This Matters
This provides a direct mechanistic advantage for studies requiring complete elimination of EZH2 scaffolding functions beyond catalytic inhibition.
- [1] Wang X, Cao W, Zhang J, et al. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination. EMBO J. 2017 May 2;36(9):1243-1260. DOI: 10.15252/embj.201694058 View Source
